Methyl diethoxyacetate
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Overview
Description
Methyl diethoxyacetate (MDEA) is an organic chemical compound that has been widely used in various fields such as pharmaceuticals, agrochemicals, and fragrances. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents. MDEA is a versatile compound that has many potential applications in different industries due to its unique properties.
Scientific Research Applications
Methyl diethoxyacetate has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent and a reagent in organic synthesis, especially in the preparation of esters and amides. Methyl diethoxyacetate has also been used as a co-solvent in the formulation of pharmaceuticals and agrochemicals. In addition, Methyl diethoxyacetate has been used as a fragrance ingredient in perfumes and personal care products.
Mechanism Of Action
Methyl diethoxyacetate acts as a nucleophile in organic reactions due to the presence of the ethoxy group. It can also act as a hydrogen bond acceptor due to the carbonyl group. In addition, Methyl diethoxyacetate can form complexes with metal ions, which can be useful in catalysis.
Biochemical And Physiological Effects
Methyl diethoxyacetate has been shown to have low toxicity and is not considered to be harmful to human health. However, it can cause irritation to the skin, eyes, and respiratory system if it comes into contact with these tissues. Methyl diethoxyacetate has also been shown to have antifungal and antibacterial properties, which can be useful in the development of new drugs.
Advantages And Limitations For Lab Experiments
Methyl diethoxyacetate has several advantages as a solvent in laboratory experiments. It is a good solvent for polar compounds and has a low boiling point, which makes it easy to remove from reaction mixtures. However, Methyl diethoxyacetate has some limitations as well. It is not a good solvent for nonpolar compounds and can react with some reagents, which can affect the outcome of experiments.
Future Directions
There are several future directions for the use of Methyl diethoxyacetate in scientific research. One potential application is in the development of new drugs, especially those with antifungal and antibacterial properties. Methyl diethoxyacetate can also be used as a solvent in the synthesis of new materials such as polymers and nanoparticles. In addition, Methyl diethoxyacetate can be used as a co-solvent in the formulation of new pharmaceuticals and agrochemicals.
Conclusion:
Methyl diethoxyacetate is a versatile compound that has many potential applications in various scientific fields. It can be synthesized by the esterification of diethoxyacetic acid with methanol in the presence of a catalyst. Methyl diethoxyacetate has been extensively studied for its potential applications in organic synthesis, pharmaceuticals, agrochemicals, and fragrances. It has low toxicity and has been shown to have antifungal and antibacterial properties. Methyl diethoxyacetate has several advantages as a solvent in laboratory experiments, but it also has some limitations. There are several future directions for the use of Methyl diethoxyacetate in scientific research, including the development of new drugs and materials.
Synthesis Methods
Methyl diethoxyacetate can be synthesized by the esterification of diethoxyacetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation. The purity of the product can be improved by further purification techniques such as recrystallization or chromatography.
properties
IUPAC Name |
methyl 2,2-diethoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-10-7(11-5-2)6(8)9-3/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONFRLLHYXTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502529 |
Source
|
Record name | Methyl diethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diethoxyacetate | |
CAS RN |
16326-34-4 |
Source
|
Record name | Methyl diethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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